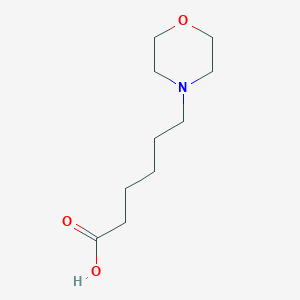
6-Morpholinohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Morpholinohexanoic acid is an organic compound that features a morpholine ring attached to a hexanoic acid chain. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and hexanoic acid. Morpholine is a heterocyclic amine, while hexanoic acid is a carboxylic acid. The combination of these two functional groups in a single molecule provides a versatile platform for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinohexanoic acid typically involves the reaction of morpholine with a suitable hexanoic acid derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 6-bromohexanoic acid. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Morpholinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Solvents like DMF or dimethyl sulfoxide (DMSO) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Hexanol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
6-Morpholinohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Morpholinohexanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the hexanoic acid chain can interact with hydrophobic regions of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperidin-4-yl)hexanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
6-(Pyrrolidin-4-yl)hexanoic acid: Contains a pyrrolidine ring instead of a morpholine ring.
6-(Diethylamino)hexanoic acid: Features a diethylamino group instead of a morpholine ring.
Uniqueness
6-Morpholinohexanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it a versatile intermediate in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
6-morpholin-4-ylhexanoic acid |
InChI |
InChI=1S/C10H19NO3/c12-10(13)4-2-1-3-5-11-6-8-14-9-7-11/h1-9H2,(H,12,13) |
Clé InChI |
KQYBACKUTSSOTD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















